molecular formula C10H11IN6O3 B4376007 4-IODO-1-METHYL-N~5~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE

4-IODO-1-METHYL-N~5~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4376007
M. Wt: 390.14 g/mol
InChI Key: LZHMRVOGZDFNCZ-UHFFFAOYSA-N
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Description

4-IODO-1-METHYL-N~5~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a pyrazole ring substituted with iodine, methyl, and nitro groups

Preparation Methods

The synthesis of 4-IODO-1-METHYL-N~5~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrazole ring. Common synthetic routes include:

    Cyclization Reactions: The pyrazole ring can be synthesized through cyclization of appropriate precursors under acidic or basic conditions.

    Iodination: Introduction of the iodine atom is usually achieved through electrophilic iodination using reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).

    Nitration: The nitro group is introduced via nitration reactions, often using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as reagents.

    Amidation: The carboxamide group is formed through amidation reactions, typically involving the reaction of a carboxylic acid derivative with an amine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-IODO-1-METHYL-N~5~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the reduction of the nitro group to an amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide (NaN₃) or potassium cyanide (KCN).

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-IODO-1-METHYL-N~5~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-IODO-1-METHYL-N~5~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The iodine and methyl groups may enhance the compound’s binding affinity to target proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 4-IODO-1-METHYL-N~5~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE include:

    4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the nitro group, which may result in different biological activity and chemical reactivity.

    4-NITRO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the iodine atom, which may affect its binding properties and reactivity.

    1-METHYL-N~5~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the iodine atom, potentially altering its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-iodo-2-methyl-N-[2-(4-nitropyrazol-1-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IN6O3/c1-15-9(8(11)5-13-15)10(18)12-2-3-16-6-7(4-14-16)17(19)20/h4-6H,2-3H2,1H3,(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHMRVOGZDFNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-IODO-1-METHYL-N~5~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-IODO-1-METHYL-N~5~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-IODO-1-METHYL-N~5~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
4-IODO-1-METHYL-N~5~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
4-IODO-1-METHYL-N~5~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
4-IODO-1-METHYL-N~5~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE

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